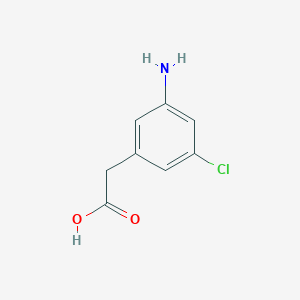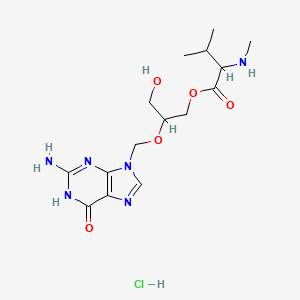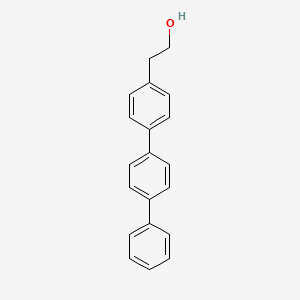![molecular formula C9H8ClF3N2 B12285376 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B12285376.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]cyclopropan-1-amin ist eine chemische Verbindung mit der Summenformel C11H11ClF3N. Sie zeichnet sich durch das Vorhandensein eines Cyclopropanrings aus, der an einen Pyridinring gebunden ist, der mit Chlor und Trifluormethylgruppen substituiert ist.
Herstellungsmethoden
Die Synthese von 1-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]cyclopropan-1-amin umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung von 3-Chlor-5-(Trifluormethyl)pyridin, einem wichtigen Zwischenprodukt.
Cyclopropanierung: Der Cyclopropanring wird durch eine Cyclopropanierungsreaktion eingeführt. Dies kann mit Reagenzien wie Diazomethan oder anderen Cyclopropanierungsmitteln erreicht werden.
Aminierung: Der letzte Schritt umfasst die Einführung der Aminogruppe. Dies kann durch nucleophile Substitutionsreaktionen mit geeigneten Aminquellen erfolgen.
Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und den Einsatz von Katalysatoren beinhalten, um die Ausbeute und Reinheit zu verbessern.
Vorbereitungsmethoden
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is a key intermediate.
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or other cyclopropanating agents.
Amination: The final step involves the introduction of the amine group. This can be done through nucleophilic substitution reactions using appropriate amine sources.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
1-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]cyclopropan-1-amin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Das Chloratom im Pyridinring kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen, was zur Bildung substituierter Produkte führt.
Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen umfassen organische Lösungsmittel, kontrollierte Temperaturen und spezifische Katalysatoren, um die gewünschten Transformationen zu ermöglichen.
Wissenschaftliche Forschungsanwendungen
1-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]cyclopropan-1-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antiviraler Eigenschaften.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als therapeutisches Mittel zu untersuchen, insbesondere bei der Behandlung von Krankheiten, bei denen seine einzigartigen strukturellen Merkmale Vorteile bieten könnten.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung verschiedener chemischer Produkte verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]cyclopropan-1-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]cyclopropan-1-amin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
3-Chlor-5-(Trifluormethyl)pyridin-2-amin: Diese Verbindung fehlt der Cyclopropanring, teilt aber den Pyridinring mit Chlor- und Trifluormethylsubstitutionen.
2-Amino-3-chlor-5-(Trifluormethyl)pyridin: Ähnlich wie die obige Verbindung, aber mit einer Aminogruppe anstelle des Cyclopropanrings.
4-(3-Chlor-5-(Trifluormethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Diese Verbindung weist zusätzliche Substitutionen am Pyridinring auf, was zu unterschiedlichen Eigenschaften und Anwendungen führt.
Die Einzigartigkeit von 1-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]cyclopropan-1-amin liegt in seinem Cyclopropanring, der im Vergleich zu seinen Analoga unterschiedliche chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C9H8ClF3N2 |
|---|---|
Molekulargewicht |
236.62 g/mol |
IUPAC-Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H8ClF3N2/c10-6-3-5(9(11,12)13)4-15-7(6)8(14)1-2-8/h3-4H,1-2,14H2 |
InChI-Schlüssel |
LFSFGEMICJLEPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


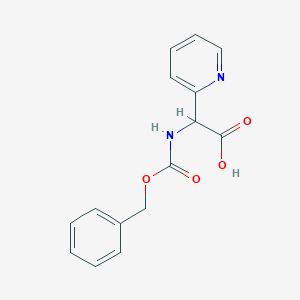
![5,10,13-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B12285308.png)
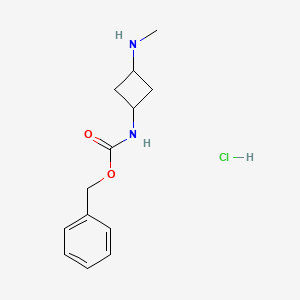

![benzyl N-[8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B12285323.png)
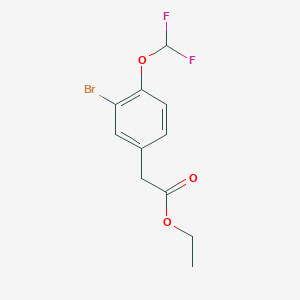
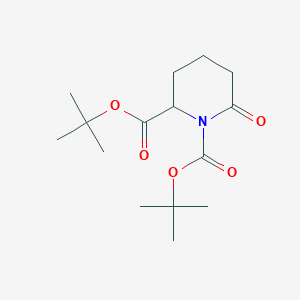
![1,3-Bis[2-(dimethylamino)phenyl]urea](/img/structure/B12285334.png)
![4,7-dibromothieno[3,2-d]pyrimidine](/img/structure/B12285336.png)
